molecular formula C23H27N5O5S B11273143 N-(4-ethoxyphenyl)-5-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazole-3-sulfonamide

N-(4-ethoxyphenyl)-5-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazole-3-sulfonamide

Cat. No.: B11273143
M. Wt: 485.6 g/mol
InChI Key: ATKGMVJZGDRVLI-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-5-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl piperazine moiety, and a pyrazole sulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-5-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the sulfonamide group. The ethoxyphenyl and methoxyphenyl piperazine groups are then attached through a series of coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-5-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-5-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-5-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ETHOXYPHENYL)-5-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27N5O5S

Molecular Weight

485.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-pyrazole-5-sulfonamide

InChI

InChI=1S/C23H27N5O5S/c1-3-33-18-10-8-17(9-11-18)26-34(30,31)22-16-19(24-25-22)23(29)28-14-12-27(13-15-28)20-6-4-5-7-21(20)32-2/h4-11,16,26H,3,12-15H2,1-2H3,(H,24,25)

InChI Key

ATKGMVJZGDRVLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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